
(1S)-1-(4-Cyclopentyloxyphenyl)ethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(4-Cyclopentyloxyphenyl)ethylamine, also known as 1-cyclopentyl-1-phenylethylamine or CPEA, is a synthetic compound that has recently been investigated for its potential pharmacological applications. CPEA is a chiral molecule, meaning it can exist in two distinct forms, and is a derivative of the phenylethylamine family of compounds. This molecule has been studied for its potential use as a stimulant, an analgesic, and an antidepressant. In addition, CPEA has been studied for its ability to induce anxiolytic and antidepressant effects in animal models. This article will discuss the synthesis of CPEA, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.
科学研究应用
CPEA has been studied for its potential use as a stimulant, an analgesic, and an antidepressant. In addition, CPEA has been studied for its ability to induce anxiolytic and antidepressant effects in animal models. CPEA has also been investigated for its ability to interact with the serotonin transporter, and for its potential use as a novel therapeutic agent for the treatment of depression.
作用机制
The mechanism of action of CPEA is not yet fully understood. However, it has been suggested that CPEA binds to serotonin transporters in the brain and inhibits their activity, resulting in increased levels of serotonin in the brain. In addition, CPEA has been shown to interact with other neurotransmitter systems, such as the dopaminergic and noradrenergic systems, which may also contribute to its antidepressant effects.
Biochemical and Physiological Effects
CPEA has been shown to have a variety of biochemical and physiological effects. In animal models, CPEA has been shown to increase levels of serotonin, dopamine, and noradrenaline in the brain. In addition, CPEA has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective effects. CPEA has also been shown to reduce anxiety and depression-like behaviors in animal models.
实验室实验的优点和局限性
CPEA has several advantages for laboratory experiments. CPEA is a relatively simple molecule to synthesize, and is relatively inexpensive. In addition, CPEA is a chiral molecule, meaning that it can be used to study the effects of different isomers on biological systems. However, CPEA has some limitations. CPEA is not orally active, meaning that it must be administered via injection or inhalation. In addition, CPEA has a short half-life, meaning that its effects do not last very long.
未来方向
Despite its potential pharmacological applications, the effects of CPEA are still not fully understood. Therefore, there are several potential future directions for research on CPEA. These include further investigation of its mechanism of action, its potential therapeutic effects, and its potential toxicity. In addition, further research on the effects of different isomers of CPEA on biological systems may yield new insights into its potential pharmacological applications. Finally, further research on the pharmacokinetics and pharmacodynamics of CPEA may reveal new therapeutic possibilities.
合成方法
CPEA can be synthesized via a two-step process. The first step involves the reaction of cyclopentanone with benzaldehyde to form a Schiff base. This Schiff base is then reduced with sodium borohydride to yield the desired product, CPEA. The reaction is typically carried out in anhydrous methanol, and the reaction time is typically around 30 minutes.
属性
IUPAC Name |
(1S)-1-(4-cyclopentyloxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(14)11-6-8-13(9-7-11)15-12-4-2-3-5-12/h6-10,12H,2-5,14H2,1H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNECCLNJJLLHAO-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

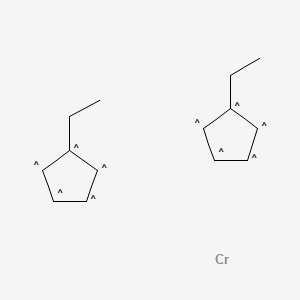
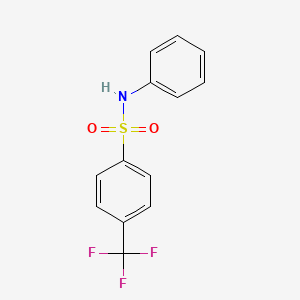
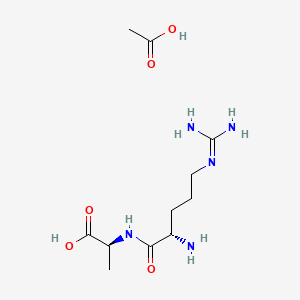
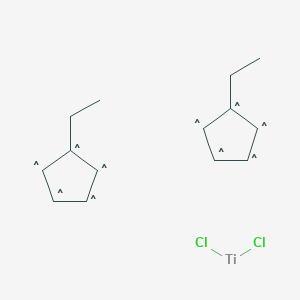
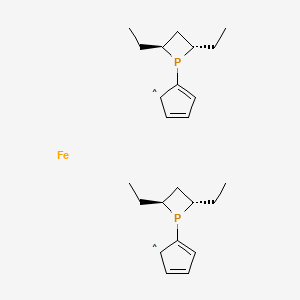








![(1S)-1-[4-Methyl-5-[2-(trifluoromethyl)-4-pyridyl]-2-pyridyl]ethanamine](/img/structure/B6357118.png)